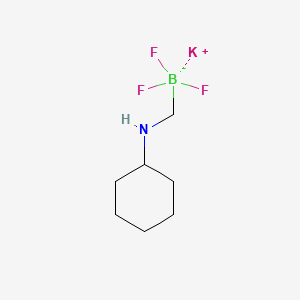
Trifluoroborate de potassium ((cyclohexylamino)méthyl)
Vue d'ensemble
Description
Potassium ((cyclohexylamino)methyl)trifluoroborate is a useful research compound. Its molecular formula is C7H14BF3KN and its molecular weight is 219.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Potassium ((cyclohexylamino)methyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium ((cyclohexylamino)methyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse énantiosélective
Les sels de trifluoroborate de potassium sont utilisés dans la synthèse énantiosélective des α-amino esters par la réaction multicomposante de Petasis borono-Mannich. Cette réaction est importante pour la production d'α-amino esters optiquement actifs, qui sont des précurseurs essentiels des dérivés d'α-aminoacides présents dans les produits naturels bioactifs et les composés médicinaux .
Synthèse organique
Ces sels facilitent diverses réactions de synthèse organique, y compris les réactions de Friedel-Crafts, les réactions de Mannich, les additions de Michael et les cycloadditions [4+2]. La polyvalence des sels de trifluoroborate de potassium permet la création de produits hautement fonctionnalisés à partir de précurseurs simples .
Réactions de couplage croisé
Dans le domaine de la chimie de couplage croisé, les sels de trifluoroborate de potassium sont appréciés pour leur stabilité et leur compatibilité avec les conditions oxydantes fortes. Ils servent de partenaires de couplage polyvalents dans une vaste gamme de réactions de formation de liaison C–C, ce qui est essentiel pour la construction de molécules organiques complexes .
Époxydation des liaisons insaturées
Ces sels sont impliqués dans l'époxydation des liaisons C=C dans les alkyl- ou aryltrifluoroborates insaturés. Le processus se déroule avec une conversion et une sélectivité complètes, ce qui est crucial pour la synthèse d'époxydes sans dégradation de la fonctionnalité bore .
Développement de catalyseurs
Les sels de trifluoroborate de potassium sont utilisés dans le développement de catalyseurs pour la synthèse asymétrique. Par exemple, ils sont utilisés avec des catalyseurs dérivés du ®-BINOL pour induire des α-amino esters énantioenrichis, améliorant l'efficacité et la sélectivité des processus de synthèse .
Compatibilité des groupes fonctionnels
Grâce à leur excellente compatibilité avec les groupes fonctionnels, ces sels sont utilisés dans des réactions qui nécessitent une grande tolérance à l'air et à l'humidité. Cette propriété les rend adaptés aux réactions sensibles aux conditions environnementales .
Analyse Biochimique
Biochemical Properties
Potassium ((cyclohexylamino)methyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of boron-containing compounds. It interacts with enzymes, proteins, and other biomolecules through its trifluoroborate group, which can form stable complexes with various substrates. These interactions are crucial for facilitating reactions such as cross-coupling and borylation, which are essential in organic synthesis . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
Potassium ((cyclohexylamino)methyl)trifluoroborate has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects highlight the compound’s potential as a modulator of cellular function.
Molecular Mechanism
The molecular mechanism of action of Potassium ((cyclohexylamino)methyl)trifluoroborate involves its ability to bind to specific biomolecules and alter their activity. The trifluoroborate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium ((cyclohexylamino)methyl)trifluoroborate can change over time due to its stability and degradation. The compound is stable under inert atmosphere conditions at low temperatures, but it can degrade when exposed to air or moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in enzyme activity and gene expression persisting over extended periods . These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of Potassium ((cyclohexylamino)methyl)trifluoroborate vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular function increases sharply beyond a certain dosage . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research.
Transport and Distribution
Within cells and tissues, Potassium ((cyclohexylamino)methyl)trifluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound can be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity . Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research.
Subcellular Localization
The subcellular localization of Potassium ((cyclohexylamino)methyl)trifluoroborate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins. These localization patterns can affect the compound’s activity and function, making it important to study its subcellular distribution in detail .
Propriétés
IUPAC Name |
potassium;(cyclohexylamino)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N.K/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUWPHIATXXXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC1CCCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670568 | |
| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888711-52-2 | |
| Record name | Potassium [(cyclohexylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


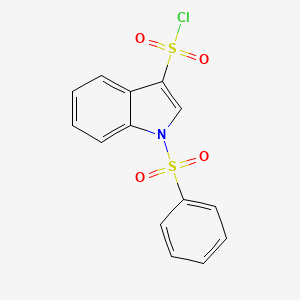

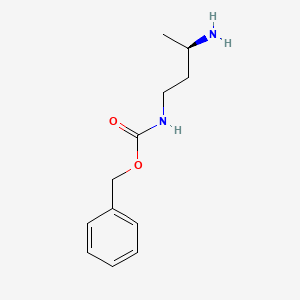

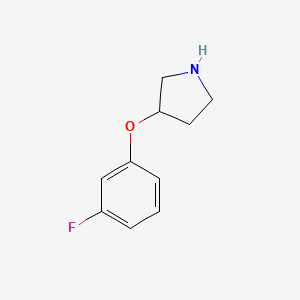
![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)
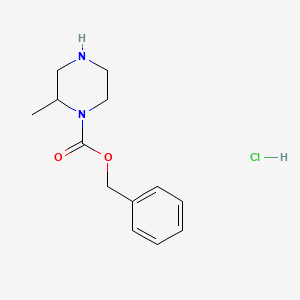


![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)
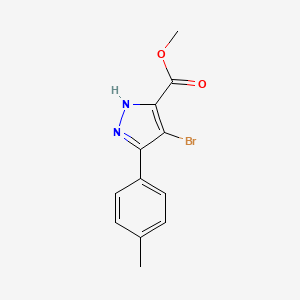
![7-Chloro-3-(2-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1451519.png)
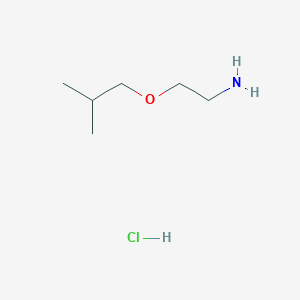
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
